

# Olutasidenib (FT-2102): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This document provides a comprehensive technical overview of **Olutasidenib** (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Developed for researchers, scientists, and drug development professionals, this guide details the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this targeted anti-cancer agent.

# **Chemical Structure and Properties**

**Olutasidenib** is a small molecule inhibitor designed to specifically target cancer cells harboring mutations in the IDH1 enzyme.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **Olutasidenib** (FT-2102)



| Property          | Value                                                                                              | Source(s)      |
|-------------------|----------------------------------------------------------------------------------------------------|----------------|
| IUPAC Name        | 5-{[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino}-1-methyl-6-oxo-1H-pyridine-2-carbonitrile | [2]            |
| Synonyms          | FT-2102, Rezlidhia                                                                                 | [1]            |
| Molecular Formula | C18H15CIN4O2                                                                                       | [2]            |
| Molecular Weight  | 354.79 g/mol                                                                                       | [2]            |
| CAS Number        | 1887014-12-1                                                                                       | [1]            |
| SMILES            | CINVALID-LINK<br>c1cc2cc(Cl)ccc2[nH]c1=O                                                           | [2]            |
| Solubility        | Soluble in DMSO. Insoluble in water and ethanol.                                                   | [1]            |
| Appearance        | Solid                                                                                              | MedChemExpress |
| Storage           | Store lyophilized at -20°C. In solution, store at -20°C and use within 1 month.                    | [1]            |

# **Mechanism of Action and Signaling Pathway**

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in various cancers, including acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, by inhibiting  $\alpha$ -ketoglutarate-dependent dioxygenases, ultimately leading to a block in cellular differentiation.

**Olutasidenib** is a selective inhibitor of mutant IDH1.[3] By binding to the mutant enzyme, it blocks the production of 2-HG. This reduction in 2-HG levels restores the normal function of  $\alpha$ -ketoglutarate-dependent dioxygenases, leading to the reversal of epigenetic alterations and the induction of myeloid differentiation.[4] This targeted mechanism of action makes **Olutasidenib** an effective therapy for patients with IDH1-mutated cancers.







Recent studies suggest that the signaling pathway affected by mutant IDH1 may also involve the activation of the mTOR and AKT pathways, which are crucial for cell proliferation and survival. By inhibiting mutant IDH1, **Olutasidenib** may also indirectly modulate these pathways.



#### Mechanism of Action of Olutasidenib



Click to download full resolution via product page

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of **Olutasidenib**.



## **Key Experimental Protocols**

The following sections outline the methodologies for key experiments cited in the development and characterization of **Olutasidenib**.

# **Mutant IDH1 Enzymatic Assay**

This assay is designed to determine the inhibitory activity of **Olutasidenib** against mutant IDH1 enzymes.

#### Protocol:

- Enzyme and Substrate Preparation: Recombinant human mutant IDH1 (e.g., R132H, R132C) is expressed and purified. The substrate, α-ketoglutarate, and the cofactor, NADPH, are prepared in a suitable assay buffer.
- Compound Preparation: Olutasidenib is serially diluted in DMSO to generate a range of concentrations for IC<sub>50</sub> determination.
- Assay Reaction: The enzymatic reaction is initiated by adding the mutant IDH1 enzyme to a
  mixture of α-ketoglutarate, NADPH, and varying concentrations of Olutasidenib in a 384well plate.
- Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
- Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration,
   and the IC<sub>50</sub> value is calculated by fitting the data to a four-parameter logistic equation.

## **Cellular 2-HG Measurement Assay**

This assay quantifies the intracellular levels of the oncometabolite 2-HG in cancer cells treated with **Olutasidenib**.

### Protocol:

 Cell Culture: Human cancer cell lines harboring an IDH1 mutation (e.g., U87MG-IDH1 R132H) are cultured under standard conditions.



- Compound Treatment: Cells are treated with varying concentrations of Olutasidenib or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
- Metabolite Extraction: Intracellular metabolites are extracted from the cells using a methanol/water solution.
- 2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using a 2-HG assay kit, which is typically based on a coupled enzymatic reaction that leads to the production of a fluorescent or colorimetric signal.
- Data Analysis: The 2-HG levels are normalized to the cell number or protein concentration.
   The effect of Olutasidenib on 2-HG production is determined by comparing the levels in treated cells to those in control cells.

## In Vivo Xenograft Model

This protocol describes the evaluation of **Olutasidenib**'s anti-tumor efficacy in a mouse xenograft model of IDH1-mutated cancer.

#### Protocol:

- Cell Implantation: Human cancer cells with an IDH1 mutation (e.g., patient-derived AML cells
  or a cell line like U87MG-IDH1 R132H) are subcutaneously or orthotopically implanted into
  immunocompromised mice (e.g., NOD/SCID or nude mice).
- Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Olutasidenib is administered orally at a specified dose and schedule. The control group receives a vehicle.
- Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body
  weight and overall health are monitored. At the end of the study, tumors are excised and
  weighed.
- Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure 2-HG levels and assess target engagement.



 Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

# Experimental Workflow for Olutasidenib Evaluation Enzymatic Assay (IC50 Determination) In vitro validation Cellular Assay (2-HG Measurement) Preclinical efficacy In Vivo Xenograft Model (Anti-tumor Efficacy) Clinical translation Phase I/II Clinical Trial (NCT02719574)

Click to download full resolution via product page

Caption: A simplified workflow illustrating the key experimental stages in the preclinical and clinical evaluation of **Olutasidenib**.

# **Clinical Efficacy and Safety**

The pivotal Phase 1/2 clinical trial (NCT02719574) evaluated the safety and efficacy of **Olutasidenib** in patients with relapsed or refractory AML with an IDH1 mutation.[5][6] The



study demonstrated that **Olutasidenib** monotherapy was well-tolerated and induced durable complete remissions.[6]

Table 2: Key Clinical Trial Data (NCT02719574)

| Endpoint                                                             | Result                                                                                                                                    | Source(s) |
|----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Patient Population                                                   | Adults with relapsed or refractory AML with a susceptible IDH1 mutation                                                                   | [5]       |
| Treatment                                                            | Olutasidenib 150 mg orally twice daily                                                                                                    | [7]       |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 35%                                                                                                                                       | [6]       |
| Median Duration of CR+CRh                                            | 25.9 months                                                                                                                               |           |
| Most Common Adverse<br>Reactions                                     | Nausea, fatigue/malaise,<br>arthralgia, constipation,<br>leukocytosis, dyspnea, fever,<br>rash, mucositis, diarrhea, and<br>transaminitis | [2]       |

# Conclusion

**Olutasidenib** (FT-2102) is a promising targeted therapy for patients with IDH1-mutated cancers, particularly AML. Its well-defined mechanism of action, favorable physicochemical properties, and demonstrated clinical efficacy and safety profile make it a significant advancement in the field of precision oncology. This technical guide provides a foundational resource for researchers and clinicians working with this important therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. GSRS [precision.fda.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mu" by Macarena I. de la Fuente, Howard Colman et al. [scholarlycommons.henryford.com]
- 7. Research Portal [scholarship.miami.edu]
- To cite this document: BenchChem. [Olutasidenib (FT-2102): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609739#olutasidenib-ft-2102-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com